molecular formula C21H20N2O3 B1665729 Alstonine CAS No. 642-18-2

Alstonine

Cat. No. B1665729
CAS RN: 642-18-2
M. Wt: 348.4 g/mol
InChI Key: WYTGDNHDOZPMIW-RCBQFDQVSA-N
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Description

Alstonine is an indoloquinolizidine alkaloid and a putative antipsychotic constituent of various plant species including Alstonia boonei, Catharanthus roseus, Picralima nitida, Rauwolfia caffra, and Rauwolfia vomitoria . It has shown positive effects in preclinical studies, attenuating MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal .


Synthesis Analysis

Alstonine has been produced in genetically engineered yeast cells. The biosynthesis of alstonine in yeast involves the use of enzymes to carry out a chemical process called halogenation . Another study demonstrated the production of alstonine in a heterologous host, Nicotiana benthamiana, along with an unnatural starting substrate to produce the corresponding new-to-nature alkaloid product .


Molecular Structure Analysis

Alstonine has a molecular formula of C21H21N2O3 and a molecular weight of 349.4 . It is an indole alkaloid .


Chemical Reactions Analysis

The production of alstonine in yeast involves the use of enzymes to carry out a chemical process called halogenation . In addition to producing alstonine, the researchers have further developed the method to make 19 new derived variants of the two substances through halogenation .


Physical And Chemical Properties Analysis

Alstonine is a yellow solid . It has a molecular formula of C21H21N2O3 and a molecular weight of 349.4 .

Scientific Research Applications

Specific Scientific Field

Plant Physiology

Summary of the Application

Alstonine synthase, an enzyme found in the medicinal plant Madagascar periwinkle (Catharanthus roseus), catalyzes the oxidative conversion of tetrahydroalstonine and its diastereomer ajmalicine to alstonine and serpentine, respectively . This process is crucial in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a class of compounds with various medicinal properties .

Methods of Application or Experimental Procedures

The researchers used a technique called virus-induced gene silencing (VIGS) to study the function of alstonine synthase . This method involves using a viral genome and a gene of interest (GOI) fragment to silence the expression of the GOI in the plant . The plant’s defense mechanism responds by cutting the double-stranded RNA formed during the viral replication, which releases small interfering RNA fragments that are then used by the plant to destroy any complementary RNA molecules, including those derived from the GOI .

Results or Outcomes

The researchers were able to discover serpentine synthase, a long-elusive and important gene in MIA biosynthesis, using this improved VIGS method .

Application in Psychotic Disorders Treatment

Specific Scientific Field

Biotechnology

Summary of the Application

Genetically engineered yeast cells can produce the natural plant product alstonine, which has shown positive effects in treating schizophrenia .

Methods of Application or Experimental Procedures

The researchers genetically engineered yeast cells to produce alstonine . They programmed the longest-ever biosynthetic pathway into a microbial cell factory and designed it to produce biological substances for cancer drugs .

Results or Outcomes

The researchers demonstrated that the engineered yeast cells can make other substances in the group of alkaloids than the substance vinblastine, for which the researchers presented results in 2022 . In addition to producing the two new natural plant substances, alstonine and serpentine, the researchers have further developed the method to make 19 new derived variants of the two substances through a chemical process called halogenation .

Application in Traditional Medicine

Specific Scientific Field

Traditional Medicine

Summary of the Application

Alstonia scholaris, a plant native to India and South Asia, is traditionally used in medicine . Alstonine, a compound found in this plant, is reported to have various medicinal properties .

Methods of Application or Experimental Procedures

The plant is harvested, and the alstonine is extracted for use in traditional medicine . The specific methods of extraction and application can vary based on the specific tradition or practice .

Results or Outcomes

While specific results or outcomes can vary greatly depending on the specific use, alstonine is generally used for its reported anticancer, antimicrobial, antimutagenic, and antifertility properties .

Application in Antipsychotic Treatment

Specific Scientific Field

Pharmacology

Summary of the Application

Alstonine has been studied for its potential as an antipsychotic treatment . It’s been observed that alstonine may have effects on brain amines and metabolic changes .

Results or Outcomes

While the specific results or outcomes are not detailed in the source , the study suggests that alstonine could potentially be used as an antipsychotic treatment with fewer side effects than traditional treatments .

Future Directions

Research has shown promising results in the artificial production of alstonine, which has shown promising results for use in treating mental disorders . The researchers hope that the yeast platform can play a prominent role in discovering and developing plant-based medicine . The ability to make new-to-nature compounds and two natural antipsychotic drugs using baker’s yeast opens the door toward fermentation-based production of drugs and future tools for drug discovery .

properties

IUPAC Name

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGDNHDOZPMIW-RCBQFDQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115727
Record name Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alstonine

CAS RN

642-18-2
Record name Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alstonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALSTONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
E Elisabetsky, L Costa-Campos - Evidence-based Complementary …, 2006 - hindawi.com
… of alstonine is remarkably compatible with its profile in experimental animals. Even though alstonine … safety, this review focuses on the effects of alstonine in the central nervous system, …
Number of citations: 115 www.hindawi.com
MSJ Arnold, JR Macdonald, RJ Quinn… - International Journal for …, 2021 - Elsevier
… Therefore, it is possible that we may not be capturing alstonine's full activity against P. knowlesi at 48 h and future work should include assessing alstonine activity against P. knowlesi in …
Number of citations: 8 www.sciencedirect.com
RC ELDERFIELD, AP GRAY - The Journal of Organic Chemistry, 1951 - ACS Publications
… After a lapse during the years of World War II, we have now returned to the study of alstonine. Although the presence of a carbomethoxy group in alstonine has been firmly established (1…
Number of citations: 42 pubs.acs.org
TM Sharp - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
The genus Alstonia is widely distributed throughout the tropics except in America, and the barks of many species have long had reputations as febrifuges. The present paper describes …
Number of citations: 8 pubs.rsc.org
F Olawale, TL Adetunji, AE Adetunji, O Iwaloye… - South African Journal of …, 2023 - Elsevier
… on the antipsychotic activity of alstonine. Only a single review article … alstonine, the current review is aimed at providing up-to-date information regarding the biological activity of alstonine…
Number of citations: 2 www.sciencedirect.com
NJ LEONARD, RC ELDERFIELD - The Journal of Organic …, 1942 - ACS Publications
… alstonine itself in methanol solution readily absorbs two moles of hydrogen in the presence of platinum oxide catalyst, alstonine hydrochloride in methanol and alstonine … of alstonine is …
Number of citations: 40 pubs.acs.org
VM Linck, AP Herrmann, ÂL Piato… - Evidence-Based …, 2011 - hindawi.com
… of alstonine’s antipsychotic profile, the aim of this study was to verify alstonine effects on brain amines in mouse frontal cortex and striatum. Additionally, we examined if alstonine causes …
Number of citations: 14 www.hindawi.com
JE Saxton - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
… was a mixture of these two bases, and that the alstonine of von Miiller and Rummel was … with Palm’s alstonine, and accepted the designation alstonine. Aside from alstonine, which was …
Number of citations: 8 www.sciencedirect.com
L Costa-Campos, DR Lara, DS Nunes… - Pharmacology …, 1998 - Elsevier
… This article reports pharmacological properties of alstonine, a heteroyohimbine-type alkaloid… Atypical features of alstonine were the prevention of haloperidol-induced catalepsy and lack …
Number of citations: 37 www.sciencedirect.com
L Costa-Campos, SC Dassoler, AP Rigo, M Iwu… - Pharmacology …, 2004 - Elsevier
… alstonine-based formulations in humans include sedation in mentally ill patients, the similarity of alstonine … of this study was to verify if alstonine possess anxiolytic properties in the hole-…
Number of citations: 58 www.sciencedirect.com

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